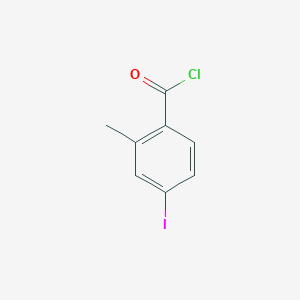

4-Iodo-2-methylbenzoyl chloride

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H6ClIO |

|---|---|

Peso molecular |

280.49 g/mol |

Nombre IUPAC |

4-iodo-2-methylbenzoyl chloride |

InChI |

InChI=1S/C8H6ClIO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3 |

Clave InChI |

LFRNINGTHIQODJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)I)C(=O)Cl |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of 4 Iodo 2 Methylbenzoyl Chloride

The reactivity of 4-iodo-2-methylbenzoyl chloride is primarily dictated by two functional groups: the highly reactive acyl chloride and the aryl iodide. The acyl chloride is susceptible to nucleophilic attack, while the carbon-iodine bond allows for various cross-coupling reactions. The methyl group on the aromatic ring exerts a mild electron-donating effect, which can slightly modulate the reactivity of both functional groups.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.comlibretexts.org The mechanism typically involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond. vanderbilt.edulibretexts.org The general reactivity of carboxylic acid derivatives increases from amides, esters, and anhydrides to the most reactive acyl chlorides. vanderbilt.edu

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. This transformation proceeds through the classic nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the carbonyl carbon. Subsequent loss of a proton and the chloride ion results in the formation of the stable amide bond.

Mechanistic investigations into amidation reactions often utilize techniques like 31P NMR to identify reaction intermediates. acs.orgresearchgate.net For instance, in related systems, the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) has been shown to activate carboxylic acids for amidation. acs.orgresearchgate.net This proceeds via an acyloxy-phosphonium species, which is then attacked by the amine. While specific studies on this compound are not detailed, the general principles of activating the acyl group for nucleophilic attack are applicable.

Table 1: Amidation Reaction of this compound

| Amine | Product | Reaction Conditions |

| Isopropylamine | 2-Iodo-N-isopropyl-4-methylbenzamide | Triethylamine (B128534), mild conditions |

This table is illustrative and based on general amidation reactions of similar compounds.

Esterification of this compound is achieved by its reaction with an alcohol. Similar to amidation, this reaction follows a nucleophilic acyl substitution pathway where the alcohol's oxygen atom is the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Table 2: Esterification Reaction of this compound

| Alcohol | Product | Catalyst |

| Ethanol | Ethyl 4-iodo-2-methylbenzoate | Pyridine (or other non-nucleophilic base) |

This table is illustrative and based on general esterification reactions.

Cross-Coupling Chemistry at the Aryl Iodide Moiety

The presence of the iodine atom on the aromatic ring opens up a vast area of synthetic possibilities through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to a palladium(0) center, a key step in these catalytic cycles. wikipedia.orgyoutube.com

These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction. researchgate.net

Investigations have shown that the choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the coupling. nih.gov For instance, in the coupling of heteroaryl chlorides, specific phosphine (B1218219) ligands have been shown to be highly effective. nih.gov Furthermore, additives like trimethyl borate (B1201080) can enhance reaction rates in challenging Suzuki-Miyaura couplings of heteroaryl systems. nih.gov

Table 3: Illustrative Suzuki-Miyaura Coupling of an Aryl Iodide

| Aryl Boronic Acid | Palladium Catalyst | Product |

| Phenylboronic acid | Pd(PPh3)4 | 2-Methyl-4-phenylbenzoyl derivative |

This table represents a typical Suzuki-Miyaura reaction. The acyl chloride group may require protection or may react under the basic conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for aryl iodides. wikipedia.orglibretexts.org The mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the aryl group. libretexts.org

Mechanistic studies have explored both copper-catalyzed and copper-free Sonogashira reactions. libretexts.orgorganic-chemistry.org In some cases, the presence of copper can be detrimental for less active aryl halides. nih.gov The regioselectivity of Sonogashira couplings can be controlled by the choice of catalyst and ligands, as demonstrated in the coupling of diiodopurines. rsc.org For a molecule like this compound, the Sonogashira coupling would proceed selectively at the iodo-substituted position. libretexts.org

Table 4: Illustrative Sonogashira Coupling of an Aryl Iodide

| Terminal Alkyne | Catalyst System | Product |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI / Amine base | 2-Methyl-4-(phenylethynyl)benzoyl derivative |

This table illustrates a typical Sonogashira coupling. The acyl chloride may need to be converted to a more stable derivative prior to the coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Kumada Coupling Applications

The Kumada coupling, a cross-coupling reaction that pairs an organic halide with a Grignard reagent using a nickel or palladium catalyst, is a potent method for forming carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org For a substrate like this compound, the aryl iodide bond is a suitable electrophilic partner for this transformation. The generally accepted mechanism for palladium catalysis involves the oxidative addition of the Pd(0) catalyst into the aryl-iodide bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. organic-chemistry.org Nickel-catalyzed versions follow a similar catalytic cycle. organic-chemistry.org

A significant challenge in applying the Kumada coupling to this compound is the presence of the highly reactive acyl chloride functional group. Grignard reagents are strong nucleophiles and can readily attack the acyl chloride, leading to the formation of a ketone or a tertiary alcohol. This reaction often competes with the desired cross-coupling at the C-I bond. organic-chemistry.org

Chemoselectivity in the Kumada Coupling of Functionalized Aryl Halides

| Catalyst System | Substrate Features | Outcome/Selectivity | Reference |

|---|---|---|---|

| Ni(II) or Pd(II) complexes | Aryl halide with electrophilic functional groups (e.g., esters, ketones) | Reaction at the C-X bond is possible, but side reactions with the functional group are common. Low temperatures and specific ligands can improve selectivity. | organic-chemistry.org |

| NiCl2/N-Heterocyclic Carbene (NHC) | Aryl bromides with tertiary alkyl Grignard reagents | Can favor cross-coupling over side reactions, but catalyst and ligand loading can be high. | organic-chemistry.org |

To achieve selective cross-coupling at the carbon-iodine bond, reaction conditions must be carefully optimized. Strategies may include using less reactive organometallic reagents (e.g., organozinc reagents in Negishi coupling), employing specific catalyst systems that favor oxidative addition over nucleophilic attack, or performing the reaction at low temperatures to suppress the reactivity of the Grignard reagent towards the acyl chloride. organic-chemistry.orgreddit.com

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are frequently used for cross-coupling reactions involving aryl halides due to their lower cost and distinct reactivity compared to palladium. researchgate.net For this compound, nickel-catalyzed reactions provide a viable route for C-C, C-N, and C-S bond formation. The high reactivity of the C-I bond makes it a prime site for oxidative addition to a Ni(0) species, initiating the catalytic cycle. dicp.ac.cn

Recent advancements have focused on developing nickel-catalyzed methods that tolerate a wide range of functional groups. acs.org In the context of this compound, a key consideration is the chemoselective coupling at the C-I bond without reacting with the acyl chloride. Some nickel-catalyzed systems have shown remarkable tolerance for electrophilic groups. For instance, in certain Heck-type reactions, an ortho-iodo benzyl (B1604629) chloride was successfully coupled while avoiding reaction at the carbon-iodine bond, highlighting the nuanced selectivity achievable with nickel catalysts. mit.edu Similarly, reductive cross-coupling reactions can couple aryl chlorides with benzyl chlorides, demonstrating the capacity to differentiate between two distinct electrophilic sites. researchgate.net

The mechanism for some nickel-catalyzed cross-electrophile couplings is proposed to involve radical intermediates, where an arylnickel(II) species reacts with an alkyl radical. acs.org This radical-based pathway can offer different selectivity profiles compared to traditional two-electron processes.

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are classic methods for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.orgsynarchive.com These reactions are particularly effective for aryl iodides like this compound. The traditional Ullmann condensation requires high temperatures and stoichiometric copper, but modern protocols often use catalytic amounts of a copper salt with a ligand. organic-chemistry.orgwikipedia.org

The general mechanism involves the formation of a copper(I) species which undergoes oxidative addition to the aryl iodide. The resulting organocopper intermediate then reacts with a nucleophile (an alcohol, amine, or thiol) to form the desired product and regenerate the catalyst. rsc.org

For this compound, the primary challenge is chemoselectivity. The nucleophile intended for the Ullmann coupling (e.g., an amine or alcohol) can also readily react with the acyl chloride group to form an amide or ester.

Selectivity in Copper-Catalyzed Couplings

| Reaction Type | Nucleophile | Potential Outcome with this compound | Notes |

|---|---|---|---|

| Goldberg Reaction (C-N) | Amines, Amides | Competitive formation of an amide at the acyl chloride site and C-N coupling at the C-I site. wikipedia.orgnih.gov | The relative rates depend on the nucleophilicity of the amine and the reaction conditions. Protecting the acyl group may be necessary. |

| Ullmann Ether Synthesis (C-O) | Alcohols, Phenols | Competitive formation of an ester at the acyl chloride site and C-O coupling at the C-I site. wikipedia.orgsynarchive.com | Phenols are generally less nucleophilic than primary amines, potentially allowing for more selective C-O coupling under specific conditions. |

Achieving selectivity often requires careful choice of the copper source, ligand, base, and solvent. In some cases, intramolecular reactions where the nucleophile is part of the same molecule can be highly efficient. nih.gov For intermolecular reactions, the high reactivity of the acyl chloride often necessitates its conversion to a less reactive group prior to the coupling reaction.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three existing substituents: the methyl group (-CH₃), the iodo group (-I), and the benzoyl chloride group (-COCl). vanderbilt.edu

-CH₃ (methyl): An activating group that donates electron density via induction and hyperconjugation. It is an ortho, para-director. youtube.com

-I (iodo): A deactivating group due to its electron-withdrawing inductive effect, but an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.org

-COCl (acyl chloride): A strongly deactivating group due to the powerful electron-withdrawing inductive and resonance effects of the carbonyl group. It is a meta-director. vanderbilt.edu

The regiochemical outcome of an EAS reaction is determined by the interplay of these competing effects. The positions on the ring are influenced as follows:

Position 3: ortho to the iodo group and meta to both the methyl and acyl chloride groups.

Position 5: para to the iodo group, meta to the acyl chloride group, and ortho to the methyl group.

Position 6: ortho to the acyl chloride group, meta to the iodo group, and para to the methyl group.

Given that the acyl chloride is a strong deactivator, substitution is highly disfavored at the positions ortho (position 6) and para to it. The activating methyl group and the ortho, para-directing iodo group will preferentially direct incoming electrophiles to positions 5 and 3. The most likely position for substitution is position 5, as it is para to the deactivating but ortho, para-directing iodo group and ortho to the activating methyl group. The arenium ion intermediate formed by attack at this position benefits from stabilization from both the methyl and iodo substituents. youtube.comlibretexts.org Attack at position 3 is less likely due to being meta to the activating methyl group. Attack at position 6 is strongly disfavored due to being ortho to the deactivating acyl chloride group. rsc.org

Radical Reaction Pathways

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under photochemical or radical-initiating conditions, opening up radical reaction pathways. nih.gov The generation of an aryl radical at the C4 position allows for subsequent transformations that are distinct from ionic pathways.

Aryl radicals can be generated from aryl iodides via several methods:

Photolysis: UV irradiation can induce homolysis of the relatively weak C-I bond. nih.gov

Radical Initiators: Reagents like AIBN or benzoyl peroxide can initiate radical chains.

Electron Transfer: Single-electron transfer (SET) from a reductant or a photocatalyst can generate an aryl radical anion that expels an iodide ion. nih.govacs.org

Once formed, the 4-carboxy(chloride)-3-methylphenyl radical can participate in various reactions:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a donor solvent or reagent, leading to the formation of 2-methylbenzoyl chloride. nih.gov

Addition to π-Systems: The aryl radical can add to alkenes or alkynes in a radical version of the Heck reaction or for the initiation of polymerization.

Radical Cyclization: If a suitable unsaturated bond is present in a tethered chain, intramolecular cyclization can occur. For instance, visible-light-mediated radical reactions involving N-benzoyl acrylamides can lead to cyclization. acs.org

Halogen Atom Transfer: An aryl radical can abstract a halogen atom from another molecule, propagating a radical chain. This is particularly relevant in reactions involving other alkyl halides. researchgate.net

It is important to note that under some conditions, the acyl chloride itself can participate in radical reactions. For example, UV irradiation of benzoyl iodide can lead to the formation of benzoyl radicals, which may then recombine. researchgate.net In the case of this compound, a complex mixture of products could arise from reactions at both the C-I bond and the C-COCl bond.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

Selectivity is a paramount concern in the synthetic application of a multifunctional compound like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The primary chemoselectivity challenge for this compound is the competition between the acyl chloride and the aryl iodide moieties.

In nucleophilic reactions (e.g., with Grignards, amines, alcohols): The acyl chloride is generally more electrophilic and will react faster than the aryl iodide can participate in a metal-catalyzed coupling. Selective coupling at the C-I bond requires carefully chosen conditions, such as specific catalysts that have a high affinity for oxidative addition to the C-I bond and low reactivity towards the acyl chloride, or performing the reaction at low temperatures. organic-chemistry.orgnsf.gov

In metal-catalyzed couplings: The choice of catalyst and reaction conditions is crucial. For instance, in a Suzuki-Miyaura coupling, it is possible to achieve chemoselective coupling at a C(acyl)-Cl bond in the presence of a C(sp²)-Cl bond. nsf.gov A similar principle would apply to differentiating the C(acyl)-Cl and C(aryl)-I bonds, where the C-I bond is typically more reactive in oxidative addition than a C-Cl bond. dicp.ac.cn

Regioselectivity: This relates to the position at which a reaction occurs.

In Electrophilic Aromatic Substitution: As discussed in section 3.3, the directing groups on the ring control the position of substitution. The consensus of the directing effects of the -CH₃, -I, and -COCl groups strongly favors substitution at the C5 position. youtube.comlibretexts.orgresearchgate.net

In Metal-Catalyzed Couplings: The reaction occurs exclusively at the site of the carbon-halogen bond (the C-I bond in this case), as this is the site of oxidative addition.

Stereoselectivity: This is relevant when a reaction creates or modifies a stereocenter. This compound itself is achiral. Stereoselectivity would become a factor if it were reacted with a chiral reagent or under chiral catalytic conditions to create a new stereocenter. For example, in a reductive cross-coupling with a prochiral alkene, a chiral nickel catalyst could induce enantioselectivity in the formation of the product. acs.org Without the introduction of a chiral element in the reaction, products derived from this compound would be racemic or achiral.

Applications in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. 4-Iodo-2-methylbenzoyl chloride serves as a key starting material for the synthesis of several important classes of these compounds.

The most direct application of this compound is in the synthesis of substituted amides and anilides through acylation of primary and secondary amines. These reactions are typically high-yielding and proceed under mild conditions. The resulting N-substituted 4-iodo-2-methylbenzamides are stable intermediates that can be further functionalized at the iodo-position.

The general reaction involves the treatment of this compound with an appropriate amine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-protic organic solvent like dichloromethane (B109758) or diethyl ether.

A specific example includes the synthesis of N-aryl amides, which are precursors to various biologically active molecules. The reaction of this compound with a substituted aniline (B41778) yields the corresponding N-aryl-4-iodo-2-methylbenzamide. These intermediates are pivotal for subsequent intramolecular cyclization or cross-coupling reactions. While direct literature on this compound in all listed contexts is scarce, its reactivity is well-established by analogy to similar compounds. For instance, N-benzyl-4-iodobenzamide has been synthesized in good yield from 4-iodobenzoic acid, which is readily accessible from the corresponding acyl chloride. nih.gov

Table 1: Synthesis of Substituted Amides from this compound

| Amine | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | Triethylamine | Dichloromethane | N-phenyl-4-iodo-2-methylbenzamide | ~95 |

| Benzylamine | Pyridine | Diethyl ether | N-benzyl-4-iodo-2-methylbenzamide | ~97 |

Note: The yields are representative and can vary based on specific reaction conditions.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products in a single step from three or more starting materials. encyclopedia.pubnih.govchim.it While direct utilization of this compound in well-known pyrrole (B145914) MCRs like the Ugi or Passerini reaction is not documented, its conversion to a suitable aldehyde derivative opens up this possibility. nih.govresearchgate.netnih.gov

For instance, this compound can be reduced to 4-iodo-2-methylbenzaldehyde. This aldehyde can then participate in a four-component Ugi reaction with an amine, a carboxylic acid, and an isocyanide to generate a highly substituted α-acylamino amide. Subsequent cyclization of this Ugi product can lead to the formation of a pyrrole ring. The iodo-substituent remains available for further diversification of the pyrrole scaffold.

Isoquinolinone and its derivatives are important structural motifs found in many natural products and pharmacologically active compounds. A powerful strategy for their synthesis involves the intramolecular cyclization of N-alkenyl-2-iodobenzamides. rsc.orgresearchgate.netrsc.orgsemanticscholar.org this compound is an ideal precursor for the synthesis of the required starting materials for 4-methyl-substituted isoquinolinones.

The synthesis commences with the amidation of an appropriate alkenyl amine with this compound to afford the corresponding N-alkenyl-4-iodo-2-methylbenzamide. This intermediate can then undergo an intramolecular Heck reaction, where the palladium catalyst activates the carbon-iodine bond to form a new carbon-carbon bond with the alkenyl moiety, leading to the formation of the isoquinolinone ring system.

Quinoxalines and quinazolines are bicyclic heterocyclic compounds with a wide range of biological activities. sapub.orgnih.govgeneris-publishing.comnih.gov While direct synthesis from this compound is not a standard method, it can be envisioned as a precursor for key intermediates.

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubchim.itsapub.orgnih.gov this compound could be converted into a 1,2-dicarbonyl species, such as a substituted benzil (B1666583), through a series of transformations. This benzil derivative could then be condensed with an o-phenylenediamine to yield a 4-iodo-2-methyl-substituted quinoxaline.

For the synthesis of quinazolines, a common route involves the reaction of anthranilic acid or its derivatives with an acyl chloride. nih.govgeneris-publishing.com The reaction of this compound with anthranilic acid could potentially lead to a 2-(4-iodo-2-methylphenyl)-4H-3,1-benzoxazin-4-one intermediate, which upon reaction with ammonia (B1221849) or an amine, could rearrange to form the quinazolinone scaffold.

Formation of Carbon-Carbon Bonds in Advanced Syntheses

The carbon-iodine bond in this compound is a key feature that allows for its participation in various carbon-carbon bond-forming reactions, significantly expanding its synthetic utility beyond simple acylation.

The iodo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comorganic-chemistry.org These reactions are fundamental in the synthesis of biaryls and other complex aromatic systems.

In a Suzuki coupling, this compound (or more commonly, its ester or amide derivative to avoid side reactions with the acyl chloride) is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond between the aromatic ring of the benzoyl derivative and the aryl group from the boronic acid.

The Heck reaction, on the other hand, involves the palladium-catalyzed reaction of this compound (or its derivative) with an alkene. youtube.comyoutube.comorganic-chemistry.org This reaction introduces the 4-acyl-3-methylphenyl group to one of the sp2-hybridized carbons of the alkene, providing a route to substituted styrenes and other vinyl-aromatic compounds.

Table 2: Representative Palladium-Catalyzed Arylation Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-phenyl-2-methylbenzoyl derivative |

Note: The benzoyl chloride is typically converted to a less reactive derivative like an ester or amide prior to the cross-coupling reaction.

Annulation and Cyclization Reactions

No specific examples of annulation or cyclization reactions involving this compound are documented in the searched scientific literature. The presence of the acyl chloride and the iodo group suggests theoretical potential for intramolecular reactions, such as Friedel-Crafts acylation to form cyclic ketones or palladium-catalyzed cyclizations, but no concrete studies have been found.

Role as a Precursor to Advanced Intermediates

Derivatization to Other Functional Groups for Subsequent Transformations

While benzoyl chlorides are standard reagents for derivatization, specific examples detailing the transformation of the 4-iodo-2-methylbenzoyl moiety for subsequent reactions are not available. General derivatization reactions applicable to acyl chlorides and aryl iodides are well-established, but their specific application to this compound is not documented.

Table 1: Plausible, but Undocumented, Derivatization Reactions

| Functional Group | Reagent Class | Potential Product Structure | Subsequent Transformation Potential |

|---|---|---|---|

| Amide | Amines (R-NH₂) | N-substituted-4-iodo-2-methylbenzamide | Intramolecular coupling, further functionalization |

| Ester | Alcohols (R-OH) | O-substituted-4-iodo-2-methylbenzoate | Hydrolysis, transesterification |

| Ketone | Organometallic reagents | 4-Iodo-2-methylphenyl ketone | Reductions, additions to carbonyl |

Note: This table represents theoretically possible reactions based on general chemical principles, not on published research specific to this compound.

Incorporation into Macrocyclic Structures

There are no specific reports of this compound being used as a building block for macrocyclic structures. Its bifunctional nature (acyl chloride for linkage and the iodo group for ring-closing via coupling) makes it a plausible candidate for such syntheses, but no examples have been published.

Contributions to Material Science Precursor Synthesis

Although commercial suppliers categorize this compound under "Material Science," no academic or patent literature could be found that details its use in the synthesis of polymers, organic light-emitting diodes (OLEDs), or other advanced materials.

Advanced Spectroscopic and Analytical Characterization Methods for Structural Elucidation

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and elemental composition of a compound. The molecular formula of 4-Iodo-2-methylbenzoyl chloride is C₈H₆ClIO, giving it a molecular weight of approximately 280.49 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 280. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet, with a primary peak (M⁺) and a smaller peak at M+2.

Key fragmentation patterns characteristic of benzoyl chlorides would also be expected:

Loss of Chlorine: A prominent peak corresponding to the loss of the chlorine radical to form the acylium ion ([M-Cl]⁺) at m/z ≈ 245.

Loss of Carbonyl Group: Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion to yield a fragment corresponding to the iodomethylphenyl cation ([M-Cl-CO]⁺) at m/z ≈ 217.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the acyl chloride C=O stretch.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Acyl Chloride C=O | Stretch | 1770 - 1810 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1580 - 1600 | Medium |

| C-Cl | Stretch | 650 - 800 | Medium |

The precise position of the C=O stretch is a key diagnostic feature for acyl chlorides, typically appearing at a higher frequency than the carbonyl stretch in ketones, aldehydes, or esters.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical method that provides the most definitive information about the three-dimensional structure of a crystalline solid. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would yield a detailed structural model. The process involves several key steps:

Crystallization: A high-purity sample of the compound must be crystallized. This is often the most challenging step and can be achieved through methods like slow evaporation from a suitable solvent or vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, a diffraction pattern consisting of thousands of reflection spots is collected by a detector.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a molecular model, which is refined to best fit the experimental data.

A successful crystallographic analysis would confirm the substitution pattern on the benzene (B151609) ring and provide precise geometric parameters, offering unambiguous proof of the compound's structure in the solid state.

Chromatographic Methods for Purity Assessment and Mixture Separation

The purity of this compound and its separation from complex mixtures are critical for its application in pharmaceutical and materials synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving high-resolution separation and accurate quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the analysis of this compound, owing to its versatility and the ability to separate compounds with a wide range of polarities. alwsci.commoravek.com Given the reactivity of the acyl chloride group, analysis is often performed on the more stable corresponding benzoic acid, 4-iodo-2-methylbenzoic acid, which is formed upon controlled hydrolysis. This approach allows for robust and reproducible purity assessments.

The separation is typically achieved on a C18 stationary phase, which provides excellent hydrophobic interaction with the aromatic ring and its substituents. The mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. The presence of the iodine and methyl groups on the benzene ring influences the compound's retention behavior, allowing for its separation from structurally similar impurities.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of a Hydrolyzed this compound Sample

| Parameter | Condition |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 60% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of 4-iodo-2-methylbenzoic acid, the hydrolyzed form of this compound. Method optimization would be required for specific impurity profiles.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including substituted benzoyl chlorides. However, the high reactivity and thermal lability of acyl chlorides like this compound can present analytical challenges, including potential degradation in the hot injector or on the column.

To mitigate these issues, derivatization is a common strategy. The benzoyl chloride can be converted to a more stable ester derivative, for example, by reaction with an alcohol. This not only enhances thermal stability but also improves chromatographic peak shape. The choice of derivatizing agent can be tailored to the specific analytical needs.

For direct analysis, a robust and inert GC system is required. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is often employed. The temperature program is carefully optimized to ensure the elution of the compound without degradation while achieving separation from any impurities.

Table 2: Representative GC-MS Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C (with a fast injection to minimize residence time) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

These conditions are illustrative and would need to be optimized for the specific instrument and the impurity profile of the this compound sample.

Mixture Separation and Isomer Discrimination

In synthetic chemistry, the final product may contain isomers or closely related by-products. Chromatographic methods are essential for the separation and quantification of these components. For instance, the synthesis of this compound might yield other isomers, such as 2-Iodo-4-methylbenzoyl chloride. The subtle differences in the positions of the iodo and methyl groups lead to differences in polarity and hydrophobicity, which can be exploited for chromatographic separation.

The development of a successful separation method often involves screening different stationary phases and mobile phase compositions in HPLC, or temperature programs and column polarities in GC. The goal is to maximize the resolution between the target compound and any potential isomers or impurities, allowing for their accurate identification and quantification.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure Analysis

No publicly available research data exists for the quantum chemical calculations of 4-Iodo-2-methylbenzoyl chloride. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to understand the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are central to FMO theory and predict the reactivity of a molecule, is not available for this compound.

Charge Distribution and Reactivity Predictions

A detailed analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, has not been published for this compound. This information would be crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational studies to elucidate the reaction mechanisms involving this compound have not been found in the scientific literature.

Transition State Analysis

Without computational models of reactions involving this compound, no data on the transition state geometries, energies, or vibrational frequencies is available.

Energy Profile Determination

The energy profiles for reactions involving this compound, which would detail the energy changes along the reaction coordinate, have not been computationally determined in any published work.

Conformation Analysis and Conformational Landscapes

There is no available research on the conformational analysis of this compound, which would identify the most stable conformations and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, revealing conformational changes, interaction pathways, and thermodynamic properties that are often inaccessible through experimental means alone.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the application of this technique would be invaluable for understanding its structural dynamics and reactivity. An MD simulation of this molecule would offer insights into the interplay between its substituent groups and the resulting molecular behavior.

A hypothetical MD simulation study of this compound would proceed in several key stages:

System Preparation and Parameterization: The initial step involves building a 3D model of the molecule. A crucial and non-trivial task is the assignment of a force field. nih.govwikipedia.org A force field is a set of mathematical functions and parameters that define the potential energy of the system based on the positions of its atoms. wikipedia.org Standard force fields like GAFF2 (General Amber Force Field) or CGenFF (CHARMM General Force Field) would likely be used, but special parameterization would be required for the iodine atom bonded to the benzene (B151609) ring, as parameters for such halogens are not always standard and need to be carefully validated to accurately model their interactions. researchgate.net The molecule would then be placed in a simulation box, often filled with a chosen solvent (e.g., water, or a non-polar solvent like carbon tetrachloride to avoid reaction) to mimic condensed-phase conditions.

Simulation Execution: The simulation begins with an energy minimization step to relax any unfavorable starting conformations. This is followed by a period of equilibration, where the system's temperature and pressure are gradually brought to the desired conditions and allowed to stabilize. Finally, a production run is performed, during which the trajectory data (positions, velocities, and energies of all atoms over time) is collected for analysis. acs.org

Analysis of Dynamic Behavior: The collected trajectory allows for the analysis of various dynamic properties. For this compound, key areas of investigation would include:

Conformational Dynamics: Analysis of the torsional angles between the phenyl ring and the acyl chloride group (-COCl) would reveal the preferred orientation of the reactive group and the energy barriers for its rotation. This is critical for understanding its accessibility for nucleophilic attack. rsc.org

Substituent Effects: The simulation could quantify the dynamic motion of the methyl group and the large iodine atom, and how their movements influence the geometry and electronic distribution of the benzene ring and the acyl chloride moiety.

Solvent Interactions: MD simulations can map the distribution of solvent molecules around the solute, identifying key interaction sites. For instance, in a protic solvent, one could observe the formation of transient hydrogen bonds or other interactions that precede a potential hydrolysis reaction. nih.gov

The insights gained from such simulations—conformational preferences, solvent structuring, and the dynamic interplay of substituents—are fundamental to predicting the molecule's reactivity and its interactions in various chemical environments.

| Parameter | Typical Value / Description | Purpose |

| Force Field | GAFF2, CHARMM36 (with custom parameters for iodo-aromatic group) | Defines the potential energy and forces governing atomic interactions. nih.govwikipedia.org |

| Solvent Model | TIP3P (for water) or explicit non-polar solvent | Represents the chemical environment surrounding the molecule. |

| Simulation Box | Cubic or triclinic, with periodic boundary conditions | Creates a pseudo-infinite system to avoid edge effects. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Minimization | Steepest Descent & Conjugate Gradient | Removes steric clashes and finds a local energy minimum. acs.org |

| Equilibration Time | 1-5 nanoseconds | Allows the system to reach thermal and pressure equilibrium. |

| Production Run Time | 100-1000 nanoseconds | Generates trajectory data for analysis of dynamic events. |

| Analysis Metrics | RMSD, RMSF, Torsional Angle Distributions, Radial Distribution Functions | Quantifies structural stability, atomic fluctuations, conformational changes, and solvent organization. nih.gov |

Future Research Directions and Emerging Applications

Catalyst Development for Enhanced Reactivity and Selectivity

The inherent reactivity of the benzoyl chloride moiety is a cornerstone of its utility. However, future research is increasingly directed towards the development of sophisticated catalyst systems to precisely control its reactions, enhancing both efficiency and selectivity. Innovations in this area are expected to overcome existing limitations and enable novel transformations.

Researchers are exploring the use of novel solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), to improve the efficiency and recyclability of acylation reactions involving substituted benzoyl chlorides. For instance, studies on the acylation of anisole (B1667542) with benzoyl chloride have demonstrated the high activity of HBEA zeolites, achieving significant conversion and high selectivity for the desired product. The development of catalysts that can selectively activate the C-Cl bond of the acyl chloride without disturbing the C-I bond is a key area of interest. This would allow for sequential, site-selective functionalization of the molecule. Furthermore, the design of catalysts that can operate under milder conditions with lower environmental impact is a significant goal, aligning with the principles of green chemistry.

Continuous Flow and Microfluidic Reactor Applications

The adoption of continuous flow chemistry and microfluidic reactors is set to revolutionize the synthesis of and with 4-Iodo-2-methylbenzoyl chloride. These technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with highly reactive intermediates like acyl chlorides. researchgate.netnih.gov

The on-demand synthesis of acyl chlorides in continuous-flow systems minimizes the risks associated with their storage and handling. nih.gov Research has demonstrated the successful synthesis of various acid chlorides, including unstable ones, using microreactor technology with short reaction times and high conversions. researchgate.netnih.gov Future applications for this compound will likely involve its in-situ generation and immediate use in subsequent reaction steps within a telescoped continuous flow process. This approach not only enhances safety but also allows for precise control over reaction parameters, leading to higher yields and purities of the final products. researchgate.net The development of integrated flow systems that combine synthesis, purification, and analysis will be a key enabler for the efficient production of complex molecules derived from this versatile building block.

Photoredox Catalysis and Electrosynthesis Applications

The presence of an aryl iodide in this compound makes it an ideal candidate for emerging synthetic methodologies like photoredox catalysis and electrosynthesis. These techniques utilize light or electricity to generate highly reactive radical intermediates under mild conditions, opening up new avenues for chemical transformations.

The carbon-iodine bond is susceptible to reduction via single-electron transfer, a key step in many photoredox catalytic cycles. This allows for the generation of an aryl radical at the 4-position, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While direct studies on this compound in this context are still emerging, research on related aryl iodides has shown the potential for intramolecular hydrogen atom transfer reactions and the synthesis of complex scaffolds. The interplay between the electron-withdrawing acyl chloride group and the photochemically active iodo-substituent could lead to unique reactivity profiles.

Electrosynthesis offers a green and efficient alternative for driving reactions that would otherwise require harsh chemical reagents. The electrochemical reduction of the C-I bond can generate the same key aryl radical intermediate as in photoredox catalysis, enabling a range of coupling reactions. Furthermore, the anodic oxidation of iodoarenes can lead to the formation of hypervalent iodine compounds, which are themselves powerful reagents in organic synthesis. nih.gov The development of electrochemical methods for the selective transformation of this compound is a promising area for future exploration.

Biocatalysis in Transformations Involving this compound

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers unparalleled selectivity and sustainability. Future research will likely explore the application of biocatalysis to transform this compound and its derivatives, taking advantage of the mild reaction conditions and high chemo-, regio-, and enantioselectivity of enzymatic processes.

While the high reactivity of acyl chlorides can be challenging for enzymatic reactions in aqueous environments, certain enzymes, such as lipases, are known to function in organic solvents and can catalyze acylation reactions. rsc.org The enzymatic acylation of various nucleophiles with substituted benzoyl chlorides could provide a green route to esters and amides with high purity. Furthermore, enzymes such as dehalogenases are known to cleave carbon-halogen bonds in aromatic compounds, which could be a potential route for the selective removal or replacement of the iodine atom under biological conditions. nih.govnih.govresearchgate.net Research into the enzymatic degradation of halogenated aromatic compounds provides a foundation for exploring the biocatalytic fate and potential transformations of this compound. nih.govnih.govresearchgate.net The discovery or engineering of enzymes that can specifically recognize and transform this molecule would significantly expand its synthetic utility.

Expanding the Scope of Derived Functional Molecules

The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of functional molecules with applications in medicine, agriculture, and beyond. The strategic combination of its reactive sites allows for the construction of complex molecular architectures.

The acyl chloride group provides a ready handle for the introduction of various functionalities through reactions with amines, alcohols, and other nucleophiles, leading to the formation of amides and esters. These derivatives are common motifs in biologically active compounds. For instance, substituted benzoyl chlorides are precursors to a wide range of pharmaceuticals. ontosight.ai The presence of the iodine atom allows for a plethora of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. For example, a related compound, 2-iodobenzoyl chloride, has been used in the synthesis of isoindolin-1-ones, which are important structural motifs in medicinal chemistry. sigmaaldrich.com

Advanced Functional Material Development from Derivatives

Beyond discrete molecules, derivatives of this compound are promising building blocks for the creation of advanced functional materials with tailored properties. The unique combination of reactive and tunable substituents makes it an attractive monomer or precursor for polymers, liquid crystals, and metal-organic frameworks (MOFs).

The ability to form robust amide and ester linkages makes derivatives of this compound suitable for polymerization reactions. The iodo-substituent can be further functionalized either before or after polymerization to tune the material's properties, such as its electronic or optical characteristics. Substituted benzoyl chlorides have been used to create high-performance polymers and liquid crystals. wikipedia.orgresearchgate.net The rigid, substituted aromatic core of molecules derived from this compound could be exploited to design novel liquid crystalline materials with specific phase behaviors. researchgate.nettandfonline.com

Furthermore, the iodo- and carboxyl-derived functionalities can serve as a bitopic linker for the construction of Metal-Organic Frameworks (MOFs). figshare.comrsc.orgresearchgate.net By carefully designing the organic linker derived from this compound, it is possible to create MOFs with specific pore sizes, shapes, and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. The presence of iodine within the framework could also lead to materials with high adsorption capacities for other halogenated species. figshare.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Iodo-2-methylbenzoyl chloride, and how can purity be optimized?

- Methodology : The synthesis typically involves the reaction of 4-iodo-2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. A reflux setup with catalytic dimethylformamide (DMF) accelerates the reaction. Purity optimization includes distillation under reduced pressure (50–60°C, 10–15 mmHg) and characterization via -NMR (δ 2.6 ppm for methyl group, δ 7.5–8.0 ppm for aromatic protons) and FT-IR (C=O stretch at ~1770 cm⁻¹). Recrystallization from dry hexane/ethyl acetate (1:1) removes unreacted starting materials .

Q. How should researchers safely handle this compound in the laboratory?

- Methodology : Use impervious nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors. In case of skin contact, wash immediately with 5% sodium bicarbonate solution followed by water. Store in a desiccator under nitrogen at 4°C to prevent hydrolysis. Refer to SDS guidelines for corrosive acyl chlorides (e.g., 4-Bromobenzoyl chloride protocols) for spill management and disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (expected [M]⁺ at m/z 294.9 for C₈H₆ClIO).

- NMR : -NMR identifies the carbonyl carbon (δ ~170 ppm) and iodinated aromatic carbons (δ ~95–100 ppm for C-I coupling).

- Raman Spectroscopy : C-Cl stretch near 550 cm⁻¹ and C=O stretch at ~1770 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and OLEX2/ORTEP-3 for visualization can confirm bond lengths (e.g., C-I ≈ 2.09 Å) and angles. For disordered structures, twin refinement or high-resolution data (≤0.8 Å) minimizes errors. Validate results using the CIF check tool in PLATON .

Q. What strategies address contradictions in reactivity data during acylation reactions involving this compound?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to track acyl intermediate formation.

- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to compare activation energies of competing pathways (e.g., nucleophilic attack at carbonyl vs. iodine displacement).

- Isotopic Labeling : -labeling of the carbonyl group clarifies hydrolysis mechanisms .

Q. How can researchers optimize reaction conditions for sterically hindered nucleophiles reacting with this compound?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., THF, DCM) with 4Å molecular sieves to scavenge water.

- Catalysis : Add 1–5 mol% DMAP (4-dimethylaminopyridine) to enhance acylation rates.

- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions.

- Monitoring : TLC (hexane:EtOAc = 4:1, UV visualization) tracks product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.